Domiphen bromide

C22H40BrNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C22H40BrNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

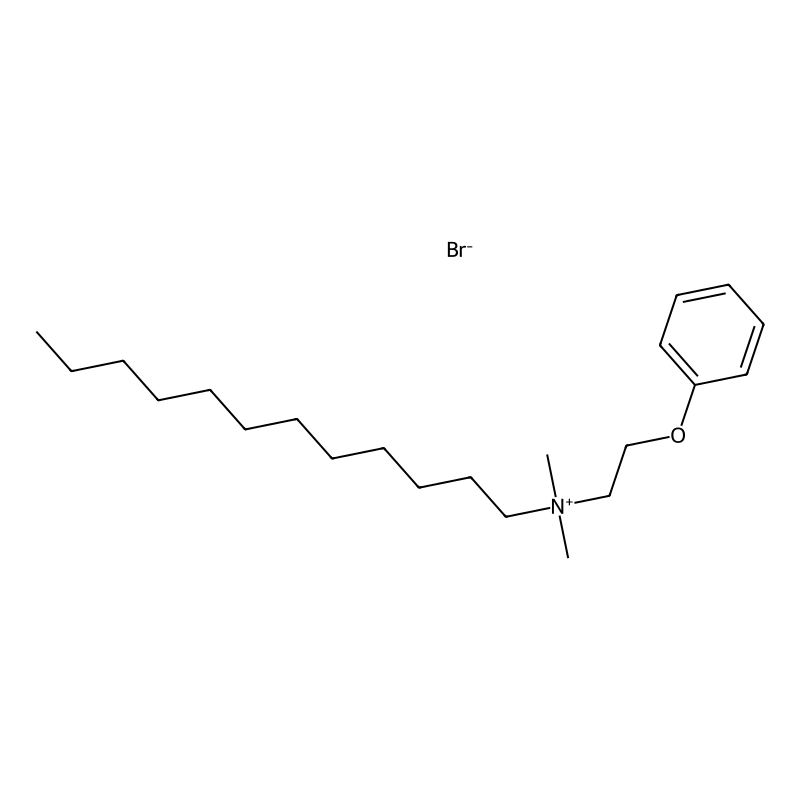

Domiphen bromide is a quaternary ammonium compound, specifically dodecyldimethyl(2-phenoxyethyl)ammonium bromide, with the chemical formula and a molecular weight of approximately 414.47 g/mol. It is recognized for its antiseptic properties and is primarily used as a topical agent in medical and pharmaceutical applications. The compound exhibits surfactant characteristics, making it effective against a variety of pathogens due to its ability to disrupt cell membranes .

- Domiphen bromide is generally considered safe for topical use when applied as directed [].

- However, some studies suggest potential for skin irritation, especially with prolonged use.

- Accidental ingestion may cause gastrointestinal upset [].

- Specific data on flammability and reactivity is not readily available in scientific literature.

Domiphen bromide exhibits significant biological activity, particularly as an antiseptic. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. Recent studies have highlighted its antiplasmodial activity against Plasmodium falciparum, suggesting that it inhibits the methylerythritol phosphate pathway, crucial for the survival of malaria parasites. This rapid mode of action indicates potential for development as an antimalarial therapeutic agent .

The synthesis of domiphen bromide typically involves the reaction of dodecylamine with phenoxyethyl bromide in a suitable solvent under controlled conditions. This reaction leads to the formation of the quaternary ammonium salt through alkylation. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for pharmaceutical applications .

Domiphen bromide is widely employed in various applications:

- Topical Antiseptic: Used in formulations for skin disinfection and wound care.

- Pharmaceuticals: Incorporated into dental preparations and topical solutions for treating infections.

- Industrial Uses: Utilized as a surfactant in cleaning products and formulations requiring antimicrobial properties .

Domiphen bromide shares similarities with several other quaternary ammonium compounds known for their antiseptic properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Benzalkonium chloride | Broad-spectrum antimicrobial; used in disinfectants | |

| Cetylpyridinium chloride | Effective against bacteria; used in mouthwashes | |

| Chlorhexidine | Strong antibacterial; used in surgical scrubs |

Uniqueness of Domiphen Bromide:

Domiphen bromide is a quaternary ammonium compound with the molecular formula C₂₂H₄₀BrNO and a molecular weight of 414.46-414.472 grams per mole [1] [2] [7]. The International Union of Pure and Applied Chemistry name for this compound is dodecyldimethyl(2-phenoxyethyl)azanium bromide [1] [3]. The compound is also known by several synonyms including phenododecinium bromide, dodecyldimethyl(2-phenoxyethyl)ammonium bromide, and beta-phenoxyethyldimethyldodecylammonium bromide [3] [5].

The structural composition of domiphen bromide consists of a positively charged nitrogen atom bonded to four organic groups: two methyl groups, one dodecyl chain (twelve-carbon aliphatic chain), and one 2-phenoxyethyl group [1] [4]. The bromide ion serves as the counterion to balance the positive charge on the quaternary ammonium center [1] [3]. The Chemical Abstracts Service registry number for domiphen bromide is 538-71-6 [1] [2] [3].

The InChI (International Chemical Identifier) for domiphen bromide is InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1, with the corresponding InChI Key being OJIYIVCMRYCWSE-UHFFFAOYSA-M [1] [5]. The Simplified Molecular Input Line Entry System representation is [Br-].CCCCCCCCCCCCN+(C)CCOC1=CC=CC=C1 [1] [3].

Physical Properties

Crystalline Characteristics and Melting Point (112-113°C)

Domiphen bromide exhibits distinct crystalline characteristics as a solid compound at room temperature [4] [8]. The compound appears as white to off-white crystals with a well-defined crystalline structure [8] [9]. The melting point of domiphen bromide is consistently reported as 112-113°C across multiple sources [4] [5]. Some literature sources report a slightly broader range of 117-119°C, though the more commonly cited range remains 112-113°C [6] [9].

The crystalline nature of domiphen bromide contributes to its stability and handling properties [4]. The compound maintains its crystalline form under normal storage conditions but exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [7] [23]. This hygroscopic behavior necessitates careful storage in sealed containers to prevent moisture uptake that could affect the compound's properties and purity [7] [11].

Organoleptic Properties

The organoleptic properties of domiphen bromide have been well-characterized through empirical observation [4] [8]. The compound possesses a mild characteristic odor that is distinctive but not overpowering [4] [8]. This odor profile is consistent with many quaternary ammonium compounds and is attributed to the organic components of the molecular structure [4].

In terms of taste characteristics, domiphen bromide exhibits a bitter taste when sampled [4] [8]. This bitter taste profile is typical of quaternary ammonium compounds and is related to their interaction with taste receptors [4]. The bitter taste serves as a natural deterrent to accidental ingestion and is consistent across different preparation methods of the compound [4].

Solubility Profile in Various Solvents

Domiphen bromide demonstrates excellent solubility characteristics across a wide range of solvents, making it versatile for various applications [4] [7] [10]. The compound is freely soluble in water with a solubility of 100 grams per 100 milliliters [4] [8]. This high water solubility is particularly notable because the solubility decreases significantly at lower temperatures [4].

Detailed solubility studies have been conducted across twelve different mono solvents at temperatures ranging from 283.15 to 323.15 Kelvin [10]. The solubility profile in various organic solvents shows domiphen bromide to be soluble in ethanol, acetone, ethyl acetate, and chloroform [7] [23]. However, the compound exhibits only slight solubility in benzene [7] [23].

Table 1: Solubility Profile of Domiphen Bromide in Various Solvents

| Solvent | Solubility Description | Mole Fraction at 298.15 K | Reference |

|---|---|---|---|

| Water | Freely soluble (100 g/100 mL) | - | [4] [8] |

| 1-Pentanol | Highest organic solubility | 0.1642 | [10] |

| n-Butanol | High solubility | 0.1567 | [10] |

| n-Propanol | High solubility | 0.1572 | [10] |

| Ethanol | High solubility | 0.1569 | [10] |

| iso-Butanol | Moderate solubility | 0.1454 | [10] |

| iso-Propanol | Moderate solubility | 0.104515 | [10] |

| tert-Butanol | Lower solubility | 0.08657 | [10] |

| N-Methyl-2-pyrrolidone | Moderate solubility | 0.05308 | [10] |

| N,N-Dimethylformamide | Moderate solubility | 0.04671 | [10] |

| Dimethyl sulfoxide | Moderate solubility | 0.04505 | [10] |

| N,N-Dimethylacetamide | Lower solubility | 0.04156 | [10] |

| Acetonitrile | Low solubility | 0.009906 | [10] |

The solubility behavior shows a clear temperature dependence, with mole fraction solubility increasing positively with increasing temperature across all tested solvents [10]. Among the alcoholic solvents, 1-pentanol demonstrates the highest solubility, followed closely by n-butanol, n-propanol, and ethanol [10].

Aqueous solutions of domiphen bromide exhibit specific characteristics including clarity, colorlessness, and profuse foaming upon shaking [4]. The pH values of aqueous solutions vary with concentration: a 10% solution has a pH of 6.42, a 1% commercial product solution has a pH of 5.5 at 25°C, and a 0.1% solution has a pH of 6.8 [4].

Chemical Reactivity and Stability

Domiphen bromide demonstrates good chemical stability under normal conditions but exhibits specific reactivity patterns characteristic of quaternary ammonium compounds [7] [11] [12]. The compound is stable under standard storage conditions when kept in an inert atmosphere at room temperature [9]. However, it shows incompatibility with strong oxidizing agents, which can lead to degradation reactions [7] [23].

Stressed degradation studies have revealed specific degradation pathways for domiphen bromide [20]. Under oxidative conditions, the primary degradation product identified is para-bromodomiphen, which forms through phenyl bromination due to the oxidation of the bromide counterion [20]. This degradation pathway has been characterized using liquid chromatography coupled with electrospray ionization mass spectrometry [20].

The compound exhibits specific surface-active properties due to its amphiphilic structure [22] [25]. Critical micelle concentration studies have determined that domiphen bromide forms micelles in aqueous solution at concentrations of 1.78-1.86 millimolar [22] [25]. The surface tension at the critical micelle concentration is 36.5 millinewtons per meter [22] [25].

Table 2: Surface Activity and Micellization Properties

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration | 1.78-1.86 mM | [22] [25] |

| Surface Tension at CMC | 36.5 mN/m | [22] [25] |

| Krafft Temperature | 287.3 K | [22] [25] |

| Aggregation Number | 52.0 ± 4.0 | [22] [25] |

| Hydrodynamic Radius | 1.39 nm | [22] [25] |

The aqueous solutions demonstrate characteristic surface tension values that range from 26.75 dynes per centimeter for 10% solutions to 22.08 dynes per centimeter for 0.1% solutions, as measured by the capillary rise method [4]. The compound shows incompatibility with soap, which is typical for cationic surfactants when mixed with anionic surfactants [4].

Structural Comparison with Related Quaternary Ammonium Compounds

Domiphen bromide belongs to the broader class of quaternary ammonium compounds, which share the common structural feature of a positively charged nitrogen atom bonded to four organic substituents [14] [16]. The distinguishing structural features of domiphen bromide include the presence of a phenoxyethyl group and a dodecyl chain, which differentiate it from other quaternary ammonium antiseptics [1] [4].

Benzalkonium chloride, another widely used quaternary ammonium compound, differs from domiphen bromide in having a benzyl group directly attached to the nitrogen atom and variable alkyl chain lengths typically ranging from 8 to 18 carbons [16] [18]. The structural difference results in benzalkonium chloride having different solubility and antimicrobial properties compared to domiphen bromide [16] [18].

Cetylpyridinium chloride represents another structural variant within the quaternary ammonium family, characterized by a pyridinium ring system instead of the quaternary nitrogen arrangement found in domiphen bromide [17] [21]. This structural difference influences the compound's mechanism of action and spectrum of activity [17] [21].

Table 3: Structural Comparison of Quaternary Ammonium Compounds

| Compound | Key Structural Features | Molecular Formula | Counterion | Reference |

|---|---|---|---|---|

| Domiphen bromide | Phenoxyethyl group, dodecyl chain | C₂₂H₄₀BrNO | Bromide | [1] [4] |

| Benzalkonium chloride | Benzyl group, variable alkyl chains | Variable | Chloride | [16] [18] |

| Cetylpyridinium chloride | Pyridinium ring, cetyl chain | C₂₁H₃₈ClN | Chloride | [17] [21] |

| Benzethonium chloride | Methylphenyl group, ethoxy linkage | C₂₇H₄₂ClNO₂ | Chloride | [19] |

Benzethonium chloride shares some structural similarities with domiphen bromide in having an ethoxy linkage, but differs in the presence of a methylphenyl group and benzyl substitution pattern [19]. These structural variations among quaternary ammonium compounds result in different physicochemical properties, solubility profiles, and biological activities [14] [15].

The phenoxyethyl group in domiphen bromide contributes to its unique solubility characteristics and surface activity properties [22] [25]. This structural feature distinguishes domiphen bromide from simpler quaternary ammonium compounds and contributes to its effectiveness in various applications [15]. The dodecyl chain length of twelve carbons provides optimal balance between hydrophobic and hydrophilic properties, contributing to the compound's surfactant characteristics [22] [25].

Purity

Quantity

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The efficacy and tolerability of domiphen bromide (domifen bromide), administered at a dosage of 0.5 mg every 4-6 hr in a double-blind placebo controlled study in 31 patients affected by acute infectious dental diseases, are described. After 2 days of treatment with the drug, there was a significant decrease in pain and inflammation. The drug elicited a good response, improved prognosis and reduced the number of days of illness.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Prepared by heating phenoxyethyldimethylamine with dodecyl bromide